molecular formula C15H13FO3 B6398321 4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261971-81-6

4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6398321
CAS RN: 1261971-81-6
M. Wt: 260.26 g/mol
InChI Key: VLVSDOQXPNHPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) is an organic compound with a molecular formula of C10H9FO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is used in the synthesis of various organic compounds, and is a key precursor for the synthesis of a range of pharmaceuticals. It is also used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to have some anti-inflammatory and analgesic activity, although this has not been conclusively demonstrated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) are not fully understood. However, it is believed to have some anti-inflammatory and analgesic activity, although this has not been conclusively demonstrated. It is also believed to have some anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of this compound is its solubility in water, which can limit its use in certain experiments.

Future Directions

For the use of 4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) include its use in the synthesis of other organic compounds, such as pharmaceuticals and polymers. It could also be used in the development of new fluorescent dyes for cell imaging studies. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, it could be explored as a potential therapeutic agent for the treatment of various diseases and conditions.

Synthesis Methods

4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) can be synthesized in a two-step synthesis process. The first step involves the condensation of 3-fluoro-2-methylphenol with 3-methoxybenzoic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to produce 4-(3-fluoro-2-methylphenyl)-3-methoxybenzoic acid. The second step involves recrystallization to purify the product.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (95%) is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. It is also used in the synthesis of fluorescent dyes, which can be used in cell imaging studies.

properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-13(9)16)12-7-6-10(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVSDOQXPNHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689256
Record name 3'-Fluoro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-81-6
Record name 3'-Fluoro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.